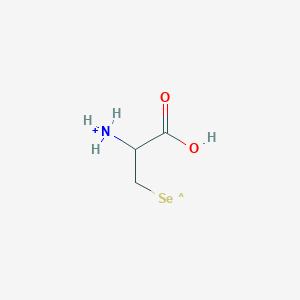

Cytidine 5'-diphosphate 2',3'-dialdehyde

説明

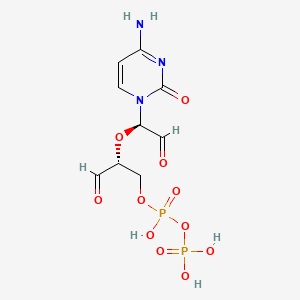

Cytidine 5'-diphosphate 2',3'-dialdehyde (CDDP-ALD) is a chemical compound that has gained significant attention in the field of biochemistry due to its unique properties. It is a derivative of cytidine diphosphate (CDP) and is used for various applications in scientific research.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for Cytidine 5'-diphosphate 2',3'-dialdehyde involves the oxidation of the 2',3'-diol group of Cytidine 5'-diphosphate to form the corresponding dialdehyde.

Starting Materials

Cytidine 5'-diphosphate, Sodium periodate, Sodium chloride, Sodium bicarbonate, Wate

Reaction

Dissolve Cytidine 5'-diphosphate in water, Add sodium periodate to the solution and stir for 1 hour at room temperature, Add sodium chloride and sodium bicarbonate to the solution to quench the reaction, Extract the product with ethyl acetate, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain Cytidine 5'-diphosphate 2',3'-dialdehyde

作用機序

Cytidine 5'-diphosphate 2',3'-dialdehyde acts as a fluorescent probe by binding to the nitrogenous bases of RNA and DNA. The aldehyde group of Cytidine 5'-diphosphate 2',3'-dialdehyde reacts with the amino groups of the nitrogenous bases, resulting in the formation of imine bonds. The fluorescent properties of Cytidine 5'-diphosphate 2',3'-dialdehyde are due to the formation of these imine bonds. The binding of Cytidine 5'-diphosphate 2',3'-dialdehyde to RNA and DNA can be monitored by fluorescence spectroscopy.

生化学的および生理学的効果

Cytidine 5'-diphosphate 2',3'-dialdehyde has no known biochemical or physiological effects on living organisms. It is used solely as a research tool and has no therapeutic applications.

実験室実験の利点と制限

Cytidine 5'-diphosphate 2',3'-dialdehyde has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect small amounts of RNA and DNA. It is also easy to synthesize and has a high yield. However, Cytidine 5'-diphosphate 2',3'-dialdehyde has some limitations. It is not suitable for the detection of RNA and DNA in complex biological samples, such as tissue or blood. It also has a limited shelf life and must be stored under specific conditions.

将来の方向性

There are several future directions for the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in scientific research. One direction is the development of new fluorescent probes based on Cytidine 5'-diphosphate 2',3'-dialdehyde. Another direction is the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in the study of RNA and DNA interactions with proteins. Cytidine 5'-diphosphate 2',3'-dialdehyde can also be used in the development of new drugs for the treatment of diseases that involve RNA and DNA, such as cancer and viral infections.

Conclusion:

In conclusion, Cytidine 5'-diphosphate 2',3'-dialdehyde is a chemical compound that has various applications in scientific research. It is used as a fluorescent probe for the detection of RNA and DNA and has been used to study the structure and function of RNA and DNA. Cytidine 5'-diphosphate 2',3'-dialdehyde has several advantages for lab experiments, including high sensitivity and ease of synthesis. However, it also has some limitations, such as a limited shelf life. The future directions for the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in scientific research include the development of new fluorescent probes and the study of RNA and DNA interactions with proteins.

科学的研究の応用

Cytidine 5'-diphosphate 2',3'-dialdehyde has various applications in scientific research. It is used as a fluorescent probe for the detection of RNA and DNA. It is also used as a labeling reagent for the analysis of nucleic acids. Cytidine 5'-diphosphate 2',3'-dialdehyde has been used to study the structure and function of RNA and DNA, including their folding and interactions with proteins. It has also been used in the development of new drugs for the treatment of various diseases.

特性

IUPAC Name |

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O11P2/c10-7-1-2-12(9(15)11-7)8(4-14)22-6(3-13)5-21-25(19,20)23-24(16,17)18/h1-4,6,8H,5H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNZZWKZFGFISK-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236552 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-diphosphate 2',3'-dialdehyde | |

CAS RN |

87668-74-4 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)